

TAK-285 clinical response partial remission

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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TAK-285 Profile Overview

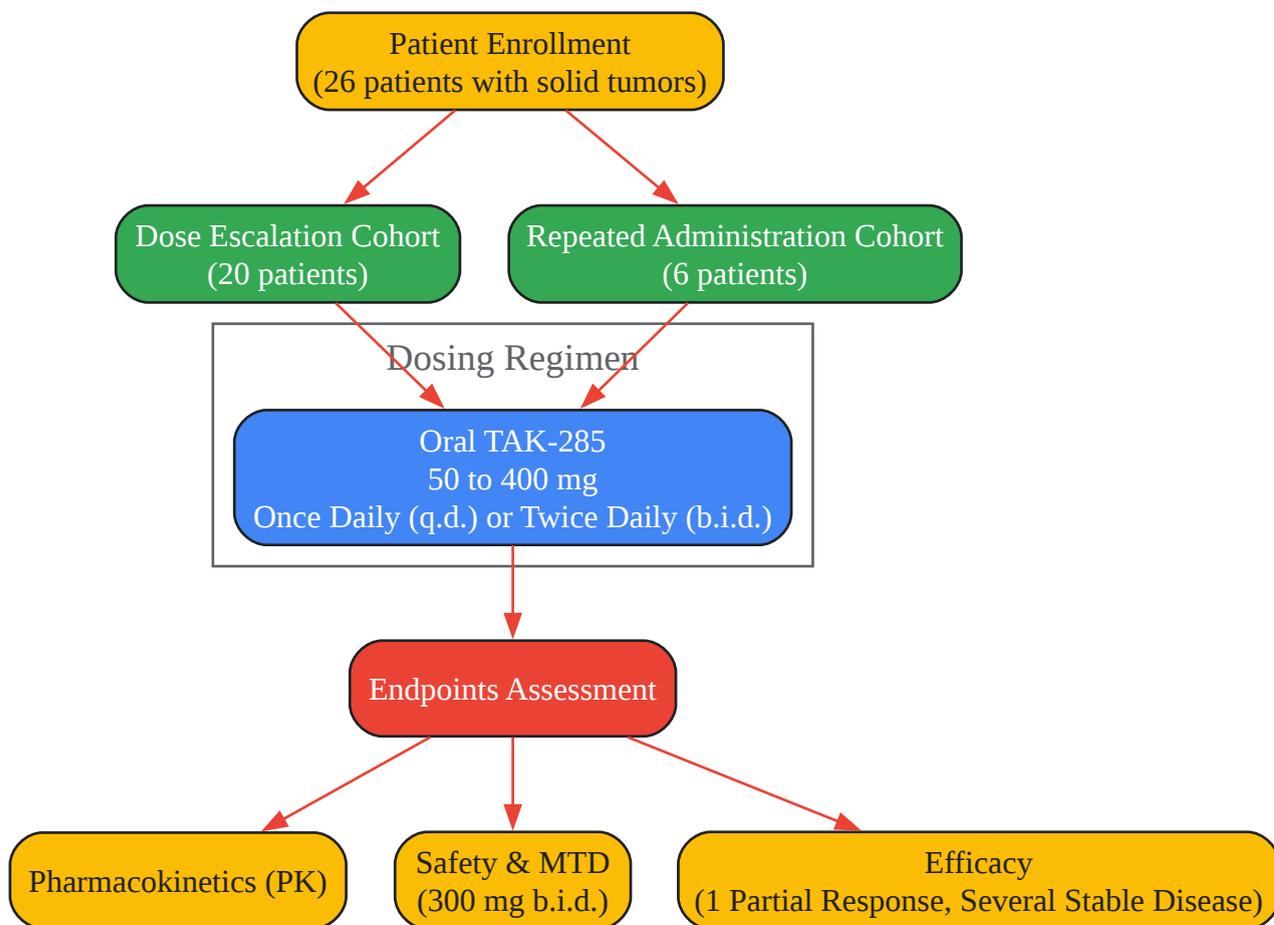
Attribute	Description
Targets	Dual inhibitor of HER2 (IC ₅₀ = 17 nM) and EGFR (IC ₅₀ = 23 nM) [1]
Mechanism of Action	Competes with ATP in the cytoplasmic catalytic kinase domain, preventing tyrosine phosphorylation and downstream signaling [2] [1]
Primary Indication (in trials)	Advanced or metastatic solid tumors [3] [4]
Highest Clinical Phase Reported	Phase I (First-in-Human) [3] [4]
Reported Clinical Response	One partial response (parotid cancer); several cases of stable disease [3]
Maximum Tolerated Dose (MTD)	300 mg twice daily (BID) [3] [4]

Clinical Trial Data and Design

The key clinical insights come from a Phase I, first-in-human study conducted in Japanese patients with solid tumors [3] [4].

Trial Aspect	Details
Patient Population	26 patients with metastatic or advanced cancer unresponsive to standard therapy [3]
Dosing	Escalated from 50 to 400 mg, once daily (q.d.) or twice daily (b.i.d.) [3]
Dose-Limiting Toxicities (DLTs)	Grade 3 increased aminotransferases; Grade 3 decreased appetite (at 400 mg b.i.d.) [3]
Most Common Schedule at MTD	300 mg twice daily [3]
Pharmacokinetics	Rapid absorption after oral dosing; dose-proportional plasma exposure (50-300 mg b.i.d.) [3]

The workflow below summarizes the design of this Phase I study.



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Key Experimental Protocols

For researchers looking to evaluate compounds like **TAK-285**, the following established methodologies provide a foundation.

Kinase Activity Assay [1]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of **TAK-285** against HER2 and EGFR kinases.
- **Method:** The cytoplasmic domains of human HER2 and EGFR are expressed and purified. Kinase reactions are performed in 96-well plates using $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ and a poly(Glu)-Tyr peptide as a substrate. Test compounds are incubated with the enzyme before the reaction is initiated by adding ATP. After stopping the reaction, phosphorylated proteins are captured, and radioactivity is counted to calculate the percentage of inhibition and IC_{50} values.

In Vitro Cell Growth Inhibition Assay [1]

- **Purpose:** To evaluate the anti-proliferative effect of **TAK-285** on cancer cell lines.
- **Method:** HER2-overexpressing cells (e.g., BT-474 human breast cancer cells) are treated continuously with various concentrations of **TAK-285** for a set period (e.g., 5 days). The number of live cells is then counted using a particle analyzer, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

In Vivo Xenograft Model [1]

- **Purpose:** To assess the antitumor efficacy of **TAK-285** in a live animal model.
- **Method:** Immunodeficient mice (e.g., BALB/c nu/nu) are implanted with HER2-overexpressing human tumor cells (e.g., BT-474 or 4-1ST gastric cancer). Mice are treated with **TAK-285** administered orally twice daily. Tumor volume and body weight are monitored regularly. Antitumor activity is reported as the T/C ratio (mean tumor volume of treated group/mean tumor volume of control group × 100%).

TAK-285 in Contemporary Research

While the clinical development of **TAK-285** itself did not progress beyond Phase I, it remains a compound of significant research interest.

- **Benchmark for New Derivatives:** The structural insights from **TAK-285**'s binding mode are actively used to design and synthesize new, more potent derivatives. Recent studies have developed **TAK-285**-based compounds showing dramatically improved IC₅₀ values (e.g., 2.3 nM against EGFR) [5].
- **Tool Compound:** Its well-characterized profile makes **TAK-285** a common reference standard in virtual screening campaigns to discover new HER2 inhibitors from natural product libraries [6].

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References

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